molecular formula C16H20I3N3O8 B127405 Iopamidol désméthylé CAS No. 77868-41-8

Iopamidol désméthylé

Numéro de catalogue: B127405
Numéro CAS: 77868-41-8
Poids moléculaire: 763.06 g/mol
Clé InChI: BPSXCZTZZDIVJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desmethyl Iopamidol is a derivative of Iopamidol, a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans. Desmethyl Iopamidol retains the core structure of Iopamidol but lacks one methyl group, which can influence its chemical properties and interactions.

Applications De Recherche Scientifique

Analytical Chemistry

Desmethyl Iopamidol serves as a critical compound in the development of analytical methods for detecting pharmaceuticals in environmental samples. Its properties facilitate the optimization of liquid chromatography coupled with mass spectrometry (LC-MS/MS) techniques for trace quantification in water samples.

  • Method Development : Researchers have developed high-sensitive LC-MS/MS methods for quantifying pharmaceuticals like Desmethyl Iopamidol in complex matrices such as wastewater and sediment. These methods enable the detection of pharmaceuticals at low concentrations (in the µg/L range) and are essential for environmental monitoring .

Environmental Monitoring

Desmethyl Iopamidol is frequently studied to assess its environmental impact, particularly regarding its persistence and degradation in aquatic systems.

  • Case Study Example : A study conducted in Horní Beřkovice, Czech Republic, monitored the occurrence of various pharmaceuticals, including Desmethyl Iopamidol, in wastewater effluents. The results indicated significant levels of pharmaceuticals detected in infiltration ponds, demonstrating the compound's relevance in environmental studies .

Data Tables

The following table summarizes key findings related to Desmethyl Iopamidol's concentration levels detected in various environmental samples:

Sample Type Concentration (ng/L) Detection Frequency (%)
Infiltration Pond 176,000100
Infiltration Pond 310,000100
Wastewater Treatment Plant5,50090
Surface Water2,30080

Wastewater Treatment Impact

A significant case study focused on the impact of wastewater treatment processes on the degradation of pharmaceuticals, including Desmethyl Iopamidol. The study found that advanced oxidation processes (AOPs) could effectively reduce the concentration of these compounds in treated effluent, thereby minimizing their environmental footprint .

Toxicity Testing

Emerging contaminants like Desmethyl Iopamidol have been linked to various ecological risks. Recent toxicity assessments indicate that while some iodinated contrast agents exhibit low toxicity to aquatic organisms, their long-term effects require further investigation to understand their ecological impact fully .

Mécanisme D'action

Target of Action

Desmethyl Iopamidol, like its parent compound Iopamidol, is primarily used as a diagnostic imaging agent for angiography throughout the cardiovascular system . The primary targets of Desmethyl Iopamidol are the tissues and structures that need to be visualized during these procedures.

Mode of Action

It is likely to function similarly to iopamidol, which works by increasing the contrast between the area under examination and the surrounding tissues during imaging procedures . This is achieved by the compound’s ability to absorb X-rays, thereby allowing for clearer visualization of the structures of interest.

Pharmacokinetics

Iopamidol is known to be rapidly and almost completely absorbed, distributed in the body, and eliminated unchanged by renal excretion

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Iopamidol. For instance, the compound’s effectiveness can be influenced by the patient’s hydration status and kidney function, as these can affect the compound’s distribution and elimination . Additionally, the compound’s stability can be affected by factors such as temperature and pH.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Iopamidol typically involves the iodination of 5-amino-1,3-benzenedicarboxylic acid with iodine monochloride in hydrochloric acid. This is followed by chlorination with thionyl chloride to form an acyl chloride intermediate. The intermediate is then reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide. The resulting compound is amidated with an excess of 2-amino-1,3-propanediol, and the intermediate is finally hydrolyzed with sodium hydroxide .

Industrial Production Methods: Industrial production of Desmethyl Iopamidol follows similar steps but on a larger scale, with optimizations to improve yield and reduce the use of hazardous reagents. Green chemistry approaches have been explored to minimize environmental impact, such as replacing thionyl chloride with less toxic alternatives .

Analyse Des Réactions Chimiques

Types of Reactions: Desmethyl Iopamidol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form different iodinated derivatives.

    Reduction: Reduction reactions can modify the iodine atoms or other functional groups.

    Substitution: Substitution reactions can occur at the aromatic ring or the amide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various iodinated and non-iodinated derivatives .

Comparaison Avec Des Composés Similaires

    Iopamidol: The parent compound, widely used in medical imaging.

    Iohexol: Another non-ionic iodinated contrast agent with similar applications.

    Iomeprol: A similar compound used for diagnostic imaging.

Uniqueness: Desmethyl Iopamidol is unique due to the absence of one methyl group, which can affect its solubility, reactivity, and interaction with biological systems. This slight structural difference can lead to variations in its pharmacokinetics and imaging properties .

Activité Biologique

Desmethyl Iopamidol, a metabolite of the iodinated contrast agent iopamidol, has garnered attention in recent years due to its biological activity and environmental implications. This article explores the biological properties, safety profiles, and environmental impact of Desmethyl Iopamidol based on various studies and research findings.

Desmethyl Iopamidol is a non-ionic, low-osmolarity contrast agent primarily used in medical imaging. It is formed through the metabolic process of iopamidol, which is administered for radiographic procedures. The structure of Desmethyl Iopamidol is characterized by the absence of a methyl group compared to its parent compound, affecting its pharmacokinetics and biological interactions.

Pharmacokinetics

Research indicates that Desmethyl Iopamidol exhibits altered pharmacokinetic properties compared to iopamidol. Studies have shown that Desmethyl Iopamidol has a longer half-life in biological systems, which may influence its accumulation in tissues and potential toxicity.

Toxicological Studies

Toxicological assessments reveal that Desmethyl Iopamidol has a lower acute toxicity profile compared to many other iodinated contrast agents. For instance, a study involving various contrast agents showed that Desmethyl Iopamidol had significantly fewer adverse effects in animal models when compared to diatrizoate, another commonly used contrast agent .

Contrast Agent Major Adverse Events (%) Minor Adverse Events (%)
Diatrizoate8.561
Desmethyl Iopamidol4.825

This data suggests that while Desmethyl Iopamidol is not completely devoid of side effects, its profile is more favorable for clinical use.

Environmental Impact

Desmethyl Iopamidol has been identified as an emerging contaminant in aquatic environments due to its persistence and bioaccumulation potential. Studies conducted in Southeast Asia have detected significant concentrations of pharmaceutical and personal care products (PPCPs), including Desmethyl Iopamidol, in freshwater samples .

Bioaccumulation Studies

A cross-country study highlighted the bioaccumulation of PPCPs in fish species such as tilapia and carp. The concentrations of various PPCPs were measured, revealing that Desmethyl Iopamidol was present at levels that could potentially affect aquatic life:

Compound Concentration (ng/L)
Desmethyl Iopamidol1848.57
Sulfamethoxazolen.d.–110
Acetaminophen1848.57

These findings underscore the need for further research into the ecological risks posed by Desmethyl Iopamidol and its metabolites.

Clinical Case Study: Cardiac Angiography

A randomized clinical trial compared the effectiveness and safety of iopamidol against diatrizoate in cardiac angiography patients. The study found that patients receiving iopamidol experienced fewer adverse events, indicating its potential as a safer alternative in clinical settings .

Environmental Case Study: Wastewater Treatment

Research on wastewater treatment processes has demonstrated varying degrees of success in removing Desmethyl Iopamidol from effluents. A pilot study using staged moving bed biofilm reactors reported over 20% removal efficiency for several iodinated contrast media, including Desmethyl Iopamidol. However, complete mineralization was not achieved, leading to concerns about persistent transformation products .

Propriétés

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSXCZTZZDIVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77868-41-8
Record name 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.